molecular formula C7H16N2O B1295415 1-(2-Hydroxyethyl)-4-methylpiperazine CAS No. 5464-12-0

1-(2-Hydroxyethyl)-4-methylpiperazine

Cat. No.: B1295415
CAS No.: 5464-12-0
M. Wt: 144.21 g/mol
InChI Key: QHTUMQYGZQYEOZ-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-4-methylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a hydroxyethyl group and a methyl group attached to the piperazine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperazine with ethylene oxide under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures to facilitate the ring-opening of ethylene oxide and subsequent attachment to the piperazine ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and precise control of temperature and pressure are crucial to achieving consistent results.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperazines.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution Reactions: Alkyl halides or acyl chlorides are often used as reagents in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of substituted piperazines with varying functional groups.

Scientific Research Applications

1-(2-Hydroxyethyl)-4-methylpiperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-4-methylpiperazine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The hydroxyethyl group allows for hydrogen bonding interactions, which can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(2-Hydroxyethyl)piperazine: Similar structure but lacks the methyl group.

    1-(2-Hydroxyethyl)pyrrolidine: Contains a five-membered ring instead of a six-membered piperazine ring.

    1-(2-Aminoethyl)piperazine: Contains an aminoethyl group instead of a hydroxyethyl group.

Uniqueness: 1-(2-Hydroxyethyl)-4-methylpiperazine is unique due to the presence of both a hydroxyethyl group and a methyl group on the piperazine ring. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications in pharmaceuticals and industrial processes.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-8-2-4-9(5-3-8)6-7-10/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTUMQYGZQYEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282618
Record name 1-(2-Hydroxyethyl)-4-methylpiperazine
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5464-12-0
Record name 4-Methyl-1-piperazineethanol
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Record name 1-(2-Hydroxyethyl)-4-methylpiperazine
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Record name 1-(2-Hydroxyethyl)-4-methylpiperazine
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Synthesis routes and methods I

Procedure details

2-Chloroethanol (36.0 g, 30 mL, 0.44 mol) was added to 1-methylpiperazine (27.0 g, 30 mL, 0.27 mol) and potassium carbonate (40 g, 0.29 mol) in acetonitrile (100 mL) with stirring. The reaction mixture was heated under reflux for 48 h, then filtered, and the solids were washed with acetonitrile. The combined filtrates were evaporated under reduced pressure and the resulting oil was distilled at 12 mm Hg to give the title compound (31 g, 0.21 mol) as a light tan oil. Electrospray MS m/z 145 [M+H]+.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1-(2-hydroxyethyl)piperazine (10.0 g, 76.8 mmol), 37% aqueous formaldehyde solution (11.5 ml, 154 mmol), 10% palladium carbon catalyst (1.0 g) and methanol (100 ml) was stirred for 13 hr at room temperature in a hydrogen atmosphere. The reaction mixture was filtrated and the filtrate was concentrated. To the obtained residue was added 2N hydrochloric acid, and the mixture was washed with diethyl ether (200 ml). Sodium hydroxide (16 g) was added to the aqueous layer to make the layer alkaline, and the mixture was extracted with chloroform (4×200 ml). The organic layer was dried over anhydrous sodium sulfate and concentrated to give the title compound (9.3 g, 84%) as a pale-yellow liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Synthesis routes and methods III

Procedure details

2-Bromoethanol (2.36 g, 19 mmol) was added dropwise to a mixture of 1-methylpiperazine (1.26 g, 13 mmol) and potassium carbonate (5.0 g, 36 mmol) in absolute ethanol (150 ml) and the mixture heated at reflux for 18 hours. The mixture was allowed to cool and the precipitates were removed by filtration and the solvent volatiles were removed by evaporation. The residue was treated with acetone/methylene chloride, the insolubles were removed by filtration and the solvent was removed from the filtrate by evaporation to give 4-(2-hydroxyethyl)-1-methylpiperazine (870 mg, 48%) as a light brown oil.
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

N-methylpiperazine (10 g; 100 mmol) and 2-chloroethanol (8.05 g; 100 mmol) are stirred at 100° C. for 4 h. The highly viscous reaction medium is supplemented with 250 ml of acetone and the resulting suspension is neutralized with 15 ml of triethylamine. After filtration of the triethylamine hydrochloride, the solvent is evaporated under reduced pressure. The desired compound is obtained after purification by chromatography on an alumina column (Merck®; Aluminum Oxide 90; 63-200 μm, eluent: ethyl acetate) in the form of a colorless oil. Yield: 75%
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.05 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
75%

Synthesis routes and methods V

Procedure details

In THF (30 ml) were added N-(2-hydroxyethyl)piperazine (500 mg, 3.84 mmol), a solution of formaldehyde (3117 mg, 38.41 mmol) and sodium cyanoborohydride (1207 mg, 19.20 mmol). The mixture was heated up to 50° C. overnight under stirring. After cooling some water was added and the mixture was extracted with DCM (3×). The organic layers were dried over MgSO4 and evaporated. The residue was purified over a silica plug with DCM/MeOH 9:1 as eluant to afford an oil (370 mg, Y=67%). 1H NMR (DMSO-d6) δ 4.45 (t, J=5.3 Hz, 1H), 3.51-3.45 (m, 2H), 3.02-2.84 (m, 4H), 2.71-2.64 (m, 2H), 2.61 (s, 3H), 2.58-2.53 (m, 2H), 2.47-2.43 (m, 2H).
Quantity
3117 mg
Type
reactant
Reaction Step One
Quantity
1207 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mg
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the impact of 1-(2-Hydroxyethyl)-4-methylpiperazine on the foaming properties of Methyldiethanolamine (MDEA) solutions?

A: Research indicates that this compound, even in small quantities, can significantly enhance the foam stability of MDEA solutions. A study observed that adding just 0.1 wt% of this compound to an MDEA solution increased the foam height from 130 mm to 325 mm. Furthermore, the foam break time also increased significantly. [] This finding suggests that this compound acts as a foam stabilizing agent in MDEA solutions. This effect is crucial in industrial processes like natural gas desulfurization, where controlling foaming is essential for efficient operation. []

Q2: How is this compound synthesized?

A: this compound is synthesized by connecting substituted piperazine with a hydroxyl group. This synthesis follows the principle of active group splicing. [] While the specific reaction conditions and reagents might vary, this general approach highlights the use of readily available building blocks for the synthesis of this compound.

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